molecular formula C22H29IN2O3 B283283 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide

2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide

Cat. No. B283283
M. Wt: 496.4 g/mol
InChI Key: GBWHYDYSFPBVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide, commonly known as EIPA, is a chemical compound that has gained importance in scientific research due to its unique properties. This compound is a selective inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein involved in regulating intracellular pH.

Scientific Research Applications

EIPA has been widely used in scientific research to study the role of 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide in various cellular processes. It has been shown to inhibit the growth of cancer cells and reduce the invasiveness of cancer cells in vitro. EIPA has also been used to investigate the role of 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide in the regulation of intracellular pH in cardiac myocytes, renal tubular cells, and neurons. Additionally, EIPA has been used to study the function of 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide in the regulation of cell volume, cell migration, and cell adhesion.

Mechanism of Action

EIPA acts as a selective inhibitor of the 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide isoform, which is responsible for regulating intracellular pH. The 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide isoform is present in the plasma membrane of cells and is involved in the exchange of Na+ and H+. EIPA binds to the cytoplasmic domain of the 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide isoform, thereby inhibiting its activity and preventing the exchange of Na+ and H+. This results in a decrease in intracellular pH, which can have various effects on cellular processes.
Biochemical and Physiological Effects
EIPA has been shown to have several biochemical and physiological effects on cells. It can reduce the intracellular pH, which can affect the activity of various enzymes and ion channels. EIPA can also affect cell volume, cell migration, and cell adhesion. Additionally, EIPA has been shown to inhibit the growth of cancer cells and reduce the invasiveness of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

EIPA has several advantages for use in lab experiments. It is a selective inhibitor of the 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide isoform, which allows for the specific investigation of the role of 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide in various cellular processes. Additionally, EIPA has been shown to have low toxicity levels, making it safe for use in cell culture experiments. However, EIPA has some limitations for lab experiments. It can be difficult to obtain high purity levels, which can affect the reproducibility of results. Additionally, EIPA can have off-target effects on other ion channels and transporters, which can complicate data interpretation.

Future Directions

There are several future directions for research on EIPA. One area of interest is the investigation of the role of 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide in cancer progression and metastasis. EIPA has been shown to inhibit the growth and invasiveness of cancer cells in vitro, and further research is needed to determine its potential as a cancer therapy. Additionally, the development of more selective 2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide inhibitors could lead to the discovery of new therapeutic targets for various diseases. Finally, the investigation of the off-target effects of EIPA on other ion channels and transporters could provide new insights into cellular processes.

Synthesis Methods

The synthesis of EIPA involves several steps, including the reaction of 2-ethoxy-6-iodophenol with isopropylamine, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)acetamide. The final product is obtained by purification through column chromatography. The purity of EIPA is critical for its use in scientific research, and several methods have been developed to ensure high purity levels.

properties

Molecular Formula

C22H29IN2O3

Molecular Weight

496.4 g/mol

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(propan-2-ylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H29IN2O3/c1-4-27-20-13-18(14-25-16(2)3)12-19(23)22(20)28-15-21(26)24-11-10-17-8-6-5-7-9-17/h5-9,12-13,16,25H,4,10-11,14-15H2,1-3H3,(H,24,26)

InChI Key

GBWHYDYSFPBVCD-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC(C)C)I)OCC(=O)NCCC2=CC=CC=C2

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C)C)I)OCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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